![molecular formula C19H18N4O3S B10977381 N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10977381.png)
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide
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Overview
Description
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of coupling agents such as (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and bases like 2,6-lutidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .
Scientific Research Applications
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Molecular docking studies have provided insights into how the compound binds to these enzymes, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzothiazole core but differ in the substituents attached to the phenyl ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also feature a benzothiazole ring and morpholine moiety but have different linkers and functional groups.
Uniqueness
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
- Structural Characteristics : It features a morpholine ring, a benzothiazole moiety, and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth.
- Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered the intrinsic apoptotic pathway.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound. Results indicated that it effectively decreased malondialdehyde (MDA) levels in treated cells, suggesting a reduction in lipid peroxidation. This property is particularly beneficial in neurodegenerative diseases where oxidative stress plays a crucial role.
Research Findings and Future Directions
Recent research highlights the potential of this compound as a lead compound for developing new anticancer agents. Further studies are warranted to explore:
- In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic Studies : Understanding the detailed molecular pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c24-17(22-18-21-15-3-1-2-4-16(15)27-18)13-5-7-14(8-6-13)20-19(25)23-9-11-26-12-10-23/h1-8H,9-12H2,(H,20,25)(H,21,22,24) |
InChI Key |
WFYDQLAGWLFKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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